molecular formula C25H22N4O3 B6012991 4-[(E)-[[4-(4-methoxyphenyl)-6-phenylpyrimidin-2-yl]hydrazinylidene]methyl]-2-methylbenzene-1,3-diol

4-[(E)-[[4-(4-methoxyphenyl)-6-phenylpyrimidin-2-yl]hydrazinylidene]methyl]-2-methylbenzene-1,3-diol

Cat. No.: B6012991
M. Wt: 426.5 g/mol
InChI Key: SXQMMCLCDWYHTM-CVKSISIWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(E)-[[4-(4-methoxyphenyl)-6-phenylpyrimidin-2-yl]hydrazinylidene]methyl]-2-methylbenzene-1,3-diol is a complex organic compound with a unique structure that includes a pyrimidine ring, a hydrazone linkage, and multiple aromatic rings

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4-[(E)-[[4-(4-methoxyphenyl)-6-phenylpyrimidin-2-yl]hydrazinylidene]methyl]-2-methylbenzene-1,3-diol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce hydrazine derivatives .

Mechanism of Action

The mechanism of action of 4-[(E)-[[4-(4-methoxyphenyl)-6-phenylpyrimidin-2-yl]hydrazinylidene]methyl]-2-methylbenzene-1,3-diol involves its interaction with specific molecular targets. The hydrazone linkage allows the compound to form stable complexes with metal ions, which can be utilized in catalysis and other applications. Additionally, the aromatic rings can participate in π-π interactions, enhancing its binding affinity to various biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-[(E)-[[4-(4-methoxyphenyl)-6-phenylpyrimidin-2-yl]hydrazinylidene]methyl]-2-methylbenzene-1,3-diol apart from similar compounds is its unique combination of a pyrimidine ring and a hydrazone linkage. This structure provides distinct reactivity and binding properties, making it valuable for specific applications in medicinal chemistry and materials science .

Properties

IUPAC Name

4-[(E)-[[4-(4-methoxyphenyl)-6-phenylpyrimidin-2-yl]hydrazinylidene]methyl]-2-methylbenzene-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O3/c1-16-23(30)13-10-19(24(16)31)15-26-29-25-27-21(17-6-4-3-5-7-17)14-22(28-25)18-8-11-20(32-2)12-9-18/h3-15,30-31H,1-2H3,(H,27,28,29)/b26-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXQMMCLCDWYHTM-CVKSISIWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1O)C=NNC2=NC(=CC(=N2)C3=CC=C(C=C3)OC)C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1O)/C=N/NC2=NC(=CC(=N2)C3=CC=C(C=C3)OC)C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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